2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone
Description
“2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone” is a synthetic organic compound featuring a tetrazole ring substituted with a methyl group at the 1-position, linked via a sulfanyl bridge to an ethanone moiety. The ethanone group is further substituted with a 2,4,5-trimethylphenyl aromatic ring.
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C13H16N4OS/c1-8-5-10(3)11(6-9(8)2)12(18)7-19-13-14-15-16-17(13)4/h5-6H,7H2,1-4H3 |
InChI Key |
LBKVDGNGNQTZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NN=NN2C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone is a member of the tetrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C12H14N4OS
- Molecular Weight: 258.33 g/mol
The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
Anticancer Activity
Tetrazole-containing compounds have also been investigated for their anticancer properties. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against these cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The presence of the sulfanyl group may facilitate interaction with enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that tetrazoles can lead to increased ROS production, contributing to oxidative stress in cells.
- Cell Cycle Arrest: Research has shown that certain derivatives can induce cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone” can be contextualized by comparing it to analogous compounds, particularly those sharing the sulfanyl-linked ethanone core or heterocyclic motifs. Below is a detailed analysis:
Structural Analogues with Triazole vs. Tetrazole Cores
A closely related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (synthesized via a similar procedure ), replaces the tetrazole ring with a triazole moiety. Key differences include:
- Electronic Effects : The tetrazole’s additional nitrogen atom increases electron-withdrawing character, which may alter reactivity in nucleophilic substitution or coordination chemistry.
Substituent Effects on Reactivity and Properties
- Aromatic Substitutents : The 2,4,5-trimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing phenylsulfonyl and difluorophenyl groups in the triazole analogue . This difference likely impacts solubility, crystallinity, and intermolecular interactions (e.g., π-stacking).
- Synthetic Methodology : Both compounds are synthesized via sodium ethoxide-mediated nucleophilic substitution of α-halogenated ketones. However, the tetrazole derivative may require milder conditions due to the enhanced leaving-group ability of the sulfanyl-tetrazole intermediate.
Hypothetical Property Comparison (Based on Structural Features)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
